molecular formula C12H14N2 B2910910 (2S)-2-Quinolin-7-ylpropan-1-amine CAS No. 2248199-46-2

(2S)-2-Quinolin-7-ylpropan-1-amine

Cat. No.: B2910910
CAS No.: 2248199-46-2
M. Wt: 186.258
InChI Key: BPSZLAVOPHYUMV-SECBINFHSA-N
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Description

(2S)-2-Quinolin-7-ylpropan-1-amine is a chiral amine building block featuring a quinoline moiety, which is a privileged scaffold in medicinal chemistry and drug discovery . The quinoline core is known for its diverse therapeutic potential, and its derivatives are key structural components in several marketed pharmaceuticals, demonstrating the high research value of this chemical class . While the specific biological profile of this compound is a subject of ongoing investigation, similar quinoline-based compounds have been extensively studied and shown to possess a range of biological activities, including anticancer, antibacterial, and antifungal properties . The stereochemistry of the compound, indicated by the (2S) configuration, is a critical feature that may influence its binding affinity and interaction with biological targets, making it a valuable probe for stereochemical-activity relationship studies. Researchers can utilize this chemical as a versatile synthetic intermediate for the development of novel bioactive molecules or as a standard in analytical research. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or animal consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(2S)-2-quinolin-7-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9(8-13)11-5-4-10-3-2-6-14-12(10)7-11/h2-7,9H,8,13H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSZLAVOPHYUMV-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC2=C(C=CC=N2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC2=C(C=CC=N2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Quinolin-7-ylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with quinoline, which is a heterocyclic aromatic organic compound.

    Functionalization: The quinoline undergoes functionalization to introduce the propan-1-amine group at the 2-position. This can be achieved through various methods, including nucleophilic substitution reactions.

    Chiral Resolution: To obtain the (2S) enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated systems for precise control of reaction parameters.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives with various functional groups.

    Reduction: Reduction reactions can be used to modify the quinoline ring or the amine group, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(2S)-2-Quinolin-7-ylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Quinolin-7-ylpropan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

(a) 7-Chloro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine (Compound 2.63)
  • Structure: A quinoline core fused with a cyclopentane ring, substituted with a chloro group at position 7 and a propargylamine group at position 7.
  • Key Differences: The absence of a fused cyclopentane ring in “(2S)-2-Quinolin-7-ylpropan-1-amine” simplifies the scaffold. The propargylamine group (C≡C-CH2-NH2) in Compound 2.63 introduces higher reactivity compared to the saturated propan-1-amine group in the target compound.
(b) (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine
  • Structure : A tertiary amine with pyridylmethyl groups and a propargyl chain.
  • Key Differences: This compound lacks the quinoline scaffold but shares the propargylamine moiety. The pyridyl groups enhance metal coordination capacity, making it suitable for catalytic or sensor applications, unlike the quinoline-based target compound .

Functional Analogues

(a) 7-Amino-1-arylisoquinolinequinones
  • Structure: Isoquinolinequinones substituted with amino groups at position 5.

Data Table: Comparative Properties of Selected Compounds

Property This compound 7-Chloro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine
Core Structure Quinoline Cyclopenta[b]quinoline Pyridylmethylamine
Substituents Propan-1-amine (S-configuration) Chloro, propargylamine Propargyl, pyridylmethyl
Chirality Yes (S) Not specified No
Synthetic Catalyst N/A Not provided K2CO3, THF, inert atmosphere
Potential Applications Pharmacology (inferred) Medicinal chemistry Catalysis, metal coordination

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s stereoselective synthesis may require chiral auxiliaries or asymmetric catalysis, akin to methods used for similar amines .
  • Gaps in Evidence : Critical data (e.g., melting point, solubility, IC50 values) are absent, limiting a rigorous comparative analysis.

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